molecular formula C6Cl2F5N B14618190 N,N-dichloropentafluoroaniline CAS No. 58749-38-5

N,N-dichloropentafluoroaniline

Katalognummer: B14618190
CAS-Nummer: 58749-38-5
Molekulargewicht: 251.97 g/mol
InChI-Schlüssel: SGBYRRIFOOWKQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dichloropentafluoroaniline: is an organic compound characterized by the presence of two chlorine atoms and five fluorine atoms attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dichloropentafluoroaniline typically involves the chlorination of pentafluoroaniline. One common method is the reaction of pentafluoroaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the nitrogen atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-dichloropentafluoroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: Reduction of this compound can yield amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Various substituted aniline derivatives.

    Oxidation Reactions: Nitroso or nitro derivatives.

    Reduction Reactions: Amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-dichloropentafluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N,N-dichloropentafluoroaniline involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

    N,N-dichloroaniline: Similar structure but lacks the fluorine atoms.

    Pentafluoroaniline: Similar structure but lacks the chlorine atoms.

    N,N-difluoroaniline: Contains fluorine atoms but fewer than N,N-dichloropentafluoroaniline.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Eigenschaften

CAS-Nummer

58749-38-5

Molekularformel

C6Cl2F5N

Molekulargewicht

251.97 g/mol

IUPAC-Name

N,N-dichloro-2,3,4,5,6-pentafluoroaniline

InChI

InChI=1S/C6Cl2F5N/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13

InChI-Schlüssel

SGBYRRIFOOWKQN-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.